Cas no 39169-94-3 (2-Furanmethanamine,5-(4-bromophenyl)-)

2-Furanmethanamine,5-(4-bromophenyl)- structure
39169-94-3 structure
Product Name:2-Furanmethanamine,5-(4-bromophenyl)-
Numero CAS:39169-94-3
MF:C11H10BrNO
MW:252.10720205307
CID:297443
PubChem ID:16227286
Update Time:2025-06-09

2-Furanmethanamine,5-(4-bromophenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • [5-(4-bromophenyl)furan-2-yl]methanamine,hydrochloride
    • 2-Furanmethanamine,5-(4-bromophenyl)-
    • 5-(4-bromophenyl)-2-Furanmethanamine
    • 5-(4-BROMOPHENYL)-2-FURYL]METHYLAMINE HYDROCHLORIDE
    • 1-[5-(4-Bromophenyl)-2-furyl]methanamine
    • AKOS000164242
    • 39169-94-3
    • EN300-57515
    • [5-(4-bromophenyl)furan-2-yl]methanamine
    • Citalopramhydrochloride
    • 5-(p-bromophenyl)-2-aminomethylfuran
    • DB-069772
    • 5-(4-BROMOPHENYL)-2-FURYL]METHYLAMINEHYDROCHLORIDE
    • Inchi: 1S/C11H10BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2
    • Chiave InChI: XAJMJYPAJNLKIS-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(=CC=1)C1=CC=C(CN)O1

Proprietà calcolate

  • Massa esatta: 250.9946
  • Massa monoisotopica: 250.99458g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 39.2Ų

Proprietà sperimentali

  • Densità: 1.451
  • Punto di ebollizione: 336.6°Cat760mmHg
  • Punto di infiammabilità: 157.4°C
  • Indice di rifrazione: 1.598
  • PSA: 39.16

2-Furanmethanamine,5-(4-bromophenyl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHENG KE LU SI SHENG WU JI SHU
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